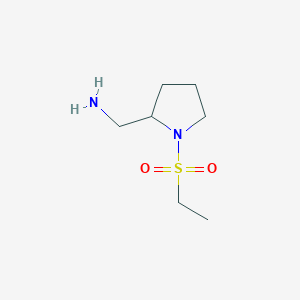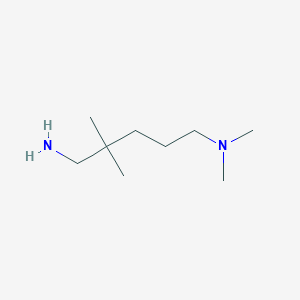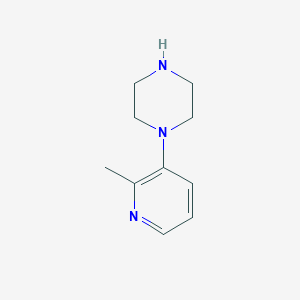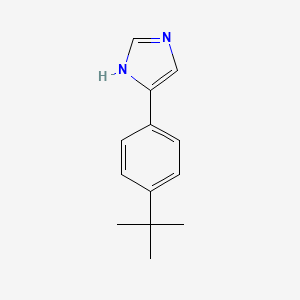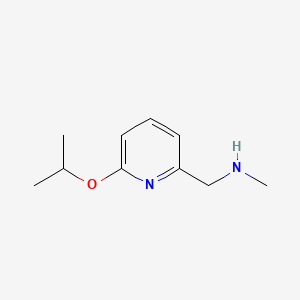
2-Ethyl-3-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and a methyl group on the third carbon atom, as well as an ethyl group on the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydrolysis of its ester derivative, this compound ethyl ester. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of efficient separation and purification techniques to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
2-Ethyl-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbutanoic acid: Lacks the ethyl group on the second carbon atom.
3-Hydroxy-2-methylbutanoic acid: The positions of the hydroxyl and methyl groups are reversed.
2-Hydroxy-2-methylbutanoic acid: The hydroxyl group is on the second carbon atom instead of the third.
These compounds share similar structural features but differ in the position and type of substituents, which can significantly influence their chemical properties and applications .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-5(6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9) |
Clave InChI |
DIRHXPGALYKHLU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)




